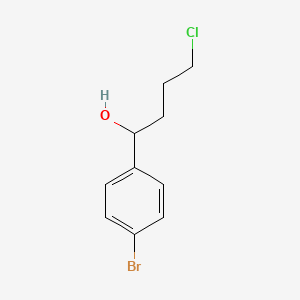

1-(4-Bromophenyl)-4-chlorobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-chlorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAXLMKQPVZTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 1 4 Bromophenyl 4 Chlorobutan 1 Ol

Precursor Synthesis: 1-(4-Bromophenyl)-4-chlorobutan-1-one

The primary and most established method for synthesizing 1-(4-bromophenyl)-4-chlorobutan-1-one is the Friedel-Crafts acylation reaction.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. nih.gov In the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-one, this involves the reaction of bromobenzene (B47551) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.

The general reaction is as follows: Bromobenzene + 4-Chlorobutyryl Chloride --(Lewis Acid)--> 1-(4-Bromophenyl)-4-chlorobutan-1-one

Optimization of this reaction is critical for maximizing yield and purity while minimizing side products. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants.

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. nih.gov However, its high reactivity can sometimes lead to side reactions. Optimization studies often explore the catalyst loading; a slight excess relative to the acylating agent is typically required to drive the reaction to completion. Alternative Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions.

Solvent: The choice of solvent significantly impacts the reaction rate and selectivity. Carbon disulfide (CS₂) is a traditional solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and the intermediate complex. nih.gov Other solvents like nitrobenzene or dichloromethane (B109758) are also used. Optimization involves selecting a solvent that provides good solubility for the reactants while minimizing competitive binding with the catalyst.

Temperature and Reaction Time: The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of reactants to control the initial exothermic process, and then heated to reflux to ensure completion. nih.gov The optimal temperature and duration are determined by monitoring the reaction progress, often via Thin Layer Chromatography (TLC), to ensure full consumption of the starting material without significant decomposition or side-product formation.

| Parameter | Condition | Rationale for Optimization | Typical Finding |

|---|---|---|---|

| Catalyst | Aluminum Chloride (AlCl₃) | To achieve high conversion rates through the formation of a highly electrophilic acylium ion. | 1.2-1.5 equivalents are often optimal to balance reactivity and minimize byproducts. |

| Solvent | Carbon Disulfide (CS₂) | Provides an inert medium with good solubility for reactants and the AlCl₃ complex. | Effective but requires careful handling due to high volatility and flammability. |

| Temperature | Initial cooling (0-5°C), then reflux | To control the initial exothermic reaction and then drive the reaction to completion. | Heating under reflux for several hours (e.g., 24h) is common for maximizing yield. nih.gov |

While Friedel-Crafts acylation is the most direct route, alternative strategies can be considered, particularly to avoid the use of harsh and moisture-sensitive Lewis acids.

One potential alternative involves the halogenation of a suitable precursor. For instance, the synthesis could start from 4-chloro-1-phenylbutan-1-one (phenbutyl ketone), followed by a regioselective bromination of the aromatic ring. The para-directing effect of the acyl group would favor the formation of the desired 1-(4-bromophenyl) isomer. This method's viability depends on the availability of the starting ketone and the ability to achieve high regioselectivity during bromination to avoid a mixture of ortho and para isomers.

Another approach could be a Grignard reaction between a 4-bromophenylmagnesium halide and 4-chlorobutyronitrile, followed by hydrolysis of the resulting imine. This multi-step sequence offers an alternative but is generally more complex and less atom-economical than the direct Friedel-Crafts approach.

Comparison of Synthetic Routes:

| Method | Advantages | Disadvantages |

| Friedel-Crafts Acylation | High convergence, direct, uses readily available starting materials. | Requires stoichiometric amounts of strong, moisture-sensitive Lewis acids; can generate significant acidic waste. |

| Aromatic Bromination | May use milder conditions for the bromination step itself. | Requires a multi-step process if the starting butyrophenone is not readily available; potential for isomeric impurities. |

| Grignard Synthesis | Avoids strong Lewis acids. | Multi-step, lower atom economy, sensitive Grignard reagent preparation. |

Reduction Methodologies for 1-(4-Bromophenyl)-4-chlorobutan-1-one to 1-(4-Bromophenyl)-4-chlorobutan-1-ol

The conversion of the ketone precursor to the target alcohol is achieved through the reduction of the carbonyl group. Various methodologies are available, ranging from simple hydride reductions to sophisticated catalytic systems designed for high stereoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a widely used, mild, and selective reducing agent for ketones. When used in a protic solvent like methanol (B129727), it effectively reduces the carbonyl group of 1-(4-bromophenyl)-4-chlorobutan-1-one to the corresponding secondary alcohol.

The reaction is generally straightforward and high-yielding. Systematic investigations on the reduction of similar 4-aryl-4-oxo compounds with methanolic NaBH₄ have shown this to be a facile and efficient method. nih.gov The use of NaBH₄ is advantageous as it typically does not reduce other functional groups like esters or halides under these conditions, although careful control is needed.

For substrates with prochiral ketones, the stereoselectivity of NaBH₄ reductions can be influenced by additives. For example, the Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), can alter the stereochemical outcome of the reaction, sometimes leading to an inversion of the major diastereomer compared to reduction with NaBH₄ alone. nih.gov While the target molecule in this article, this compound, has only one chiral center created during the reduction, these principles are fundamental in the synthesis of more complex chiral molecules.

For the production of a single enantiomer of this compound, asymmetric reduction is necessary. This is achieved using catalytic systems that can differentiate between the two faces of the prochiral ketone.

Chiral Borane Catalysts: The borane reduction of ketones can be rendered highly enantioselective by using a chiral catalyst. Novel spiroborate esters derived from non-racemic amino alcohols have been shown to be effective catalysts, achieving excellent chemical yields and enantioselectivities up to 99% enantiomeric excess (ee) for aromatic ketones. researchgate.net

Transition Metal Catalysts: Chiral complexes of metals like gallium, indium, ruthenium, and rhodium are also powerful catalysts for the asymmetric reduction of prochiral ketones. For example, LiGaH₄, when combined with a chiral ligand like 2-hydroxy-2'-mercapto-1,1'-binaphthyl, forms an active catalyst for the asymmetric reduction of aryl ketones with catecholborane as the hydride source, yielding products with high enantiopurity (90-93% ee). nih.gov

These catalytic methods offer significant advantages over stoichiometric chiral reagents, as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product.

| Catalytic System | Reducing Agent | Key Feature | Reported Enantioselectivity (for similar ketones) |

|---|---|---|---|

| Chiral Spiroborate Esters | Borane (BH₃) | Derived from readily available chiral amino alcohols. | Up to 99% ee. researchgate.net |

| LiGaH₄ / Chiral Binaphthyl Ligand | Catecholborane | Forms an active chiral catalyst with a group 13 metal. | 90-93% ee. nih.gov |

| Chiral Oxazaborolidines (CBS) | Borane (BH₃) | A well-established and highly reliable catalytic system. | Generally >95% ee. |

The application of green chemistry principles aims to make chemical processes more environmentally benign. mdpi.com In the reduction of 1-(4-bromophenyl)-4-chlorobutan-1-one, several green strategies can be implemented.

Catalytic Methods: As discussed, catalytic reductions are inherently greener than stoichiometric ones. They reduce waste by requiring only sub-stoichiometric amounts of catalysts, leading to higher atom economy and lower environmental impact.

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key goal of green chemistry. mdpi.com For reductions, this could involve using alcohols like ethanol (which is less toxic than methanol) or even water, if a suitable water-soluble catalyst and reducing agent can be found.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Many modern catalytic reductions are designed to be efficient under mild conditions.

Alternative Reducing Agents: Exploring benign reducing agents, such as polymethylhydrosiloxane (PMHS) in combination with a catalyst, can be an alternative to borohydrides, often generating less hazardous byproducts.

By integrating these principles, the synthesis of this compound can be made more efficient, selective, and sustainable.

One-Pot Synthetic Procedures Incorporating this compound Formation

One-pot syntheses offer significant advantages in chemical manufacturing by reducing the number of separate reaction and work-up steps, which in turn minimizes waste, saves time, and lowers costs. For the synthesis of this compound, a hypothetical one-pot approach would typically involve two sequential transformations: a Friedel-Crafts acylation followed by an in-situ reduction of the resulting ketone.

The initial step would be the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride. This reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The choice of solvent is critical and is often a non-polar, inert solvent like dichloromethane or 1,2-dichloroethane.

Following the completion of the acylation to form 1-(4-bromophenyl)-4-chlorobutan-1-one, the subsequent reduction to the target alcohol could be carried out in the same reaction vessel. This would typically involve the addition of a suitable reducing agent. A variety of reducing agents can be employed for the reduction of aryl ketones. For a one-pot procedure, a reagent that is compatible with the reaction mixture from the first step is essential. Sodium borohydride (NaBH₄) is a commonly used and cost-effective choice for this type of transformation. The reduction is typically performed in a protic solvent, which may necessitate a solvent swap or the addition of a co-solvent like methanol or ethanol after the Friedel-Crafts step.

Step 1: Friedel-Crafts Acylation Bromobenzene + 4-Chlorobutyryl chloride --(AlCl₃, Solvent)--> 1-(4-Bromophenyl)-4-chlorobutan-1-one

Step 2: In-situ Reduction 1-(4-Bromophenyl)-4-chlorobutan-1-one --(Reducing Agent, Solvent)--> this compound

The development of such a one-pot process requires careful optimization of reaction conditions to ensure high conversion and selectivity in both steps without the need for isolation of the intermediate ketone.

| Parameter | Friedel-Crafts Acylation | In-situ Reduction |

| Reactants | Bromobenzene, 4-Chlorobutyryl chloride | 1-(4-Bromophenyl)-4-chlorobutan-1-one |

| Catalyst/Reagent | Aluminum chloride (AlCl₃) | Sodium borohydride (NaBH₄) |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Methanol, Ethanol (often as a co-solvent) |

| Temperature | 0 - 25 °C | 0 - 25 °C |

| Reaction Time | 2 - 6 hours | 1 - 3 hours |

| Work-up | Aqueous quench (e.g., HCl solution) | Aqueous work-up |

Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyl 4 Chlorobutan 1 Ol

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a chiral compound like 1-(4-Bromophenyl)-4-chlorobutan-1-ol, both achiral (for purity assessment) and chiral (for enantiomeric separation) HPLC methods are crucial.

Purity Assessment (Achiral HPLC): A reversed-phase HPLC method would typically be employed to determine the chemical purity of a sample. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the bromophenyl chromophore exhibits strong absorbance.

Illustrative HPLC Method for Purity Analysis

This table is a hypothetical example to illustrate a typical HPLC method.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

| Expected Rt | ~4.5 min |

Isomer Separation (Chiral HPLC): Since this compound possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers. The separation of these enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral alcohols. The mobile phase in chiral separations can be either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase, depending on the specific CSP and the analyte. The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

Hypothetical Chiral HPLC Separation Data

This table illustrates potential results from a chiral HPLC separation and is not based on published experimental data.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (R)-enantiomer | 8.2 | \multirow{2}{*}{>1.5} |

| (S)-enantiomer | 9.5 | |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot, represented by the retardation factor (Rf), is indicative of the compound's polarity.

Example TLC System

This table provides a typical example of a TLC system for a moderately polar compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (70:30 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

| Expected Rf | ~0.4 |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis (if applicable)

For this technique to be applicable, the compound must first be grown as a single, high-quality crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

While no specific crystal structure for this compound appears to be publicly available, studies on similar phenyl butanol derivatives have shown that the presence of the phenyl ring can lead to a more disordered organization of molecules compared to their aliphatic counterparts. The interplay between hydrogen bonding at the hydroxyl group and potential π-π stacking interactions of the bromophenyl rings would be a key feature of the crystal structure.

Hypothetical Crystallographic Data Table

This table is for illustrative purposes to show what kind of data is obtained from an X-ray crystallography experiment and is not based on published data for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12BrClO |

| Formula Weight | 263.56 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calc, g/cm³) | Hypothetical Value |

In the solid state, the flexible butyl chain would adopt a low-energy conformation, likely an anti-periplanar arrangement to minimize steric strain. The orientation of the bromophenyl group relative to the rest of the molecule would also be determined, providing insight into the steric and electronic effects of the substituents.

Reactivity and Reaction Mechanisms of 1 4 Bromophenyl 4 Chlorobutan 1 Ol

Nucleophilic Substitution Reactions Involving the Chlorobutanol (B1668791) Moiety

The chlorobutanol portion of the molecule contains two reactive sites: the primary alkyl chloride and the secondary hydroxyl group. The alkyl chloride is susceptible to nucleophilic substitution, a foundational reaction in organic synthesis.

Intermolecular Reactions with Various Nucleophiles (e.g., Amines)

The primary carbon bonded to the chlorine atom is an electrophilic center, readily attacked by various nucleophiles in an S(_N)2 reaction. Amines, for instance, can serve as effective nucleophiles to displace the chloride ion, leading to the formation of a new carbon-nitrogen bond.

The reaction typically proceeds by the lone pair of electrons on the nitrogen atom of the amine attacking the carbon bearing the chlorine atom. This process occurs in a single concerted step where the C-Cl bond is broken as the C-N bond is formed.

A common challenge in this reaction is the potential for multiple alkylations. The initially formed primary amine product is itself a nucleophile and can react with another molecule of 1-(4-Bromophenyl)-4-chlorobutan-1-ol, leading to the formation of secondary and even tertiary amines. To achieve selective mono-alkylation, specific strategies such as using a large excess of the starting amine or employing methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a masked form of ammonia, can be employed.

Intramolecular Cyclization Pathways

The presence of both a hydroxyl group and a leaving group (chloride) within the same molecule, separated by a four-carbon chain, creates the ideal conditions for intramolecular cyclization. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide is a potent nucleophile and can attack the electrophilic carbon attached to the chlorine atom in an intramolecular S(_N)2 reaction. This process, known as an intramolecular Williamson ether synthesis, results in the formation of a five-membered heterocyclic ring.

The product of this reaction is 2-(4-bromophenyl)tetrahydrofuran. The formation of a five-membered ring is kinetically and thermodynamically favorable, making this a highly efficient transformation under basic conditions.

Functional Group Transformations of the Hydroxyl Group

The secondary benzylic hydroxyl group is another key site for chemical modification, allowing for protection, derivatization, or oxidation.

Protecting Group Strategies and Derivatives (e.g., Silylation with TMSCl, TIPSCl)

In multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the alcohol into a less reactive derivative using a protecting group. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols.

The protection is accomplished by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. The base neutralizes the HCl generated during the reaction. The choice of silyl group (e.g., TMS, TES, TBS, TIPS, TBDPS) allows for tuning the stability of the protecting group; bulkier silyl groups like TIPS are more stable to acidic conditions and are less readily cleaved than smaller groups like TMS. adichemistry.com The removal of the silyl ether (deprotection) is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), exploiting the high strength of the silicon-fluoride bond. thermofisher.com

| Protecting Group | Abbreviation | Reagent | Key Features |

|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl | Easily introduced and removed; sensitive to acid. |

| Triethylsilyl | TES | TESCl | More stable than TMS. |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl | Commonly used; good stability to many reagents. |

| Triisopropylsilyl | TIPS | TIPSCl | Very bulky; provides high stability. |

Oxidation Reactions to Carbonyls

The secondary benzylic alcohol can be oxidized to the corresponding ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one. A variety of reagents can accomplish this transformation under mild conditions, avoiding over-oxidation or side reactions.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. adichemistry.comwikipedia.org The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The byproducts, including dimethyl sulfide (B99878) and carbon oxides, are volatile, simplifying purification. byjus.com

Dess-Martin Periodinane (DMP) Oxidation : This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a rapid and selective oxidation at room temperature. wikipedia.orgwikipedia.org It is valued for its operational simplicity, neutral pH conditions, and high yields. wikipedia.orgmychemblog.com The reaction is often performed in chlorinated solvents like dichloromethane (B109758). wikipedia.org

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Swern Oxidation | 1. (COCl)₂, DMSO 2. Alcohol 3. Et₃N | CH₂Cl₂, -78 °C to RT | Mild, avoids toxic metals, good for sensitive substrates. wikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral pH, short reaction times, high yields. wikipedia.orgwikipedia.org |

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and are fundamental to the construction of complex molecules.

Suzuki Coupling : This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org It is a robust and widely used method for forming biaryl structures. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org It is a powerful tool for C-C bond formation and proceeds with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org Like the other cross-coupling reactions, it requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org This method has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Aryl-Aryl (C-C) | Pd(PPh₃)₄ / K₂CO₃ |

| Heck Reaction | Alkene | Aryl-Vinyl (C-C) | Pd(OAc)₂ / Et₃N |

| Buchwald-Hartwig Amination | R₂NH | Aryl-Nitrogen (C-N) | Pd₂(dba)₃, Ligand / NaOtBu |

Exploration of Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The aryl bromide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is a versatile and widely used method for arylation. mdpi.com This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org

For this compound, the Suzuki-Miyaura reaction would selectively target the carbon-bromine bond over the carbon-chlorine and carbon-hydroxyl bonds. This chemoselectivity arises from the greater reactivity of aryl bromides in the oxidative addition step of the palladium catalytic cycle compared to alkyl chlorides. libretexts.org The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

A representative Suzuki-Miyaura reaction is depicted below:

The success of the reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. Commonly used catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The selection of the base and solvent system is also critical for achieving good yields. mdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-100 |

This table provides examples of typical conditions and is not exhaustive.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. nih.gov In the case of this compound, the bromine atom can be selectively exchanged with a metal, typically lithium or magnesium, using organolithium reagents (like n-BuLi) or Grignard reagents at low temperatures. nih.gov This process generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide array of functional groups onto the aromatic ring.

The general two-step procedure is as follows:

Halogen-Metal Exchange: Br-C₆H₄-CH(OH)(CH₂)₃Cl + R-M → M-C₆H₄-CH(OH)(CH₂)₃Cl + R-Br

Electrophilic Quench: M-C₆H₄-CH(OH)(CH₂)₃Cl + E⁺ → E-C₆H₄-CH(OH)(CH₂)₃Cl

It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent side reactions, such as the attack of the organometallic intermediate on the alkyl chloride or deprotonation of the hydroxyl group. nih.gov The development of new exchange reagents has expanded the scope and efficiency of these reactions. nih.gov

Table 2: Examples of Electrophilic Quenching

| Electrophile (E⁺) | Resulting Functional Group (-E) |

| CO₂ | -COOH (Carboxylic acid) |

| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

Regioselectivity and Chemoselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity key considerations in its chemical transformations.

Aryl Bromide vs. Alkyl Chloride: The aryl bromide is generally more reactive in transition-metal-catalyzed cross-coupling reactions. In contrast, the primary alkyl chloride is more susceptible to nucleophilic substitution (Sₙ2) reactions. This differential reactivity allows for selective functionalization at either position by choosing the appropriate reaction conditions.

Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone, or it can be protected to prevent interference in reactions at other sites. The hydroxyl group can also participate in intramolecular reactions. For example, under basic conditions, the deprotonated alcohol can act as an intramolecular nucleophile, displacing the chloride to form a cyclic ether (tetrahydrofuran derivative). stackexchange.com

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely available in the literature. However, the principles of kinetic and thermodynamic control can be applied to predict reaction outcomes. libretexts.orglibretexts.org

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the product distribution can be influenced by reaction temperature and time. A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). A thermodynamically controlled reaction, usually at higher temperatures, favors the most stable product. libretexts.org

For example, in a hypothetical competing reaction, if an intramolecular cyclization to form a tetrahydrofuran (B95107) ring is faster but a cross-coupling reaction on the aryl bromide leads to a more stable product, the reaction outcome could be temperature-dependent.

Table 3: General Kinetic and Thermodynamic Considerations

| Reaction Type | Likely Control | Factors Favoring the Reaction |

| Suzuki-Miyaura Coupling | Thermodynamic | Stability of the C-C bond formed |

| Halogen-Metal Exchange | Kinetic | Fast reaction rates at low temperatures |

| Intramolecular Cyclization | Kinetic/Thermodynamic | Temperature, stability of the resulting ring |

Further empirical studies would be necessary to quantify the kinetic and thermodynamic parameters for specific reactions of this compound.

Computational and Theoretical Investigations of 1 4 Bromophenyl 4 Chlorobutan 1 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 1-(4-Bromophenyl)-4-chlorobutan-1-ol. These methods provide insights into reaction mechanisms and the intrinsic reactivity of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a valuable tool for studying the mechanisms of chemical reactions. For molecules like this compound, DFT calculations can elucidate potential reaction pathways, such as those involving the activation of the C-O bond in the alcohol moiety. researchgate.net Studies on similar alcohol-containing compounds have utilized DFT to explore various mechanisms, including free radical cleavage, metal insertion, nucleophilic attack, and β-OH elimination. researchgate.net

In the context of palladium-catalyzed reactions, DFT has been employed to understand the amination of allylic alcohols. frontiersin.org These studies reveal that the steric hindrance between the substrate and the catalyst's ligand can significantly influence the regio- and stereoselectivity of the reaction. frontiersin.org Such insights are transferable to predict how this compound might interact with catalysts and other reactants. For instance, DFT calculations could model the transition states and energy profiles for nucleophilic substitution reactions at the carbon bearing the hydroxyl group or the chlorine atom, providing a deeper understanding of its reactivity. Furthermore, DFT has been instrumental in examining the mechanisms of 1,3-dipolar cycloaddition reactions, offering detailed mechanistic insights that can be relevant to potential reactions involving derivatives of the target molecule. mdpi.com

Table 1: Representative Applications of DFT in Mechanistic Studies of Related Compounds

| Reaction Type | System Studied | Key DFT Findings |

| C-O Bond Activation | Tertiary Alcohols | Elucidation of radical generation mechanisms. researchgate.net |

| Amination | 3-Butene-2-ol | High regio- and stereoselectivity due to steric hindrance. frontiersin.org |

| 1,3-Dipolar Cycloaddition | Various | Mechanistic insights into thermal elimination and the role of catalysts. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy and localization of these orbitals provide crucial information about the molecule's ability to act as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). researchgate.net

For derivatives of this compound, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, FMO analysis has been used to explain their reactivity and electronic properties. mdpi.com The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com In a series of such derivatives, the compound with the smallest HOMO-LUMO gap was found to be the most reactive. mdpi.com The distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the HOMO is likely to be localized on the bromine and oxygen atoms, suggesting these as sites for electrophilic attack, while the LUMO may be distributed over the aromatic ring and the carbon atoms attached to the electronegative halogen and oxygen atoms, indicating potential sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors for a Related Halogenated Phenyl Derivative

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (eV) | Reactivity |

| 5c | - | - | 4.27 | 2.13 | Most Reactive |

| 5f | - | - | 5.19 | 2.60 | Most Stable |

| Data adapted from a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives for illustrative purposes. mdpi.com |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. Understanding these conformations and the energy barriers between them is essential for predicting its physical and chemical properties.

Computational methods can be used to determine the preferred conformations of flexible molecules like this compound. Studies on phenyl derivatives of butanol isomers have shown that primary and secondary butanols, and their phenyl derivatives, exhibit bimodal distributions of molecular conformations, corresponding to bent and linear geometries of the molecular skeleton. acs.orgnih.gov The flexibility of the alkyl chain allows for such conformational diversity. nih.gov

The rotation around the C-C and C-O bonds is associated with specific energy barriers. For instance, in phenyl-substituted urea derivatives, the barrier to rotation around the C(sp²)-N bond is in the range of 8.6-9.4 kcal/mol. nih.gov For this compound, the rotation of the 4-bromophenyl group and the chlorobutyl chain will have distinct rotational barriers. Theoretical calculations can predict these barriers, which are influenced by steric hindrance and electronic effects. For example, studies on halogenated aromatic alcohols have shown a correlation between the calculated bond index and the barrier height to rotation, with the barrier increasing with increasing bond index. nih.gov

Table 3: Calculated Rotational Barriers for Phenyl Group in Related Compounds

| Compound | Computational Method | Rotational Barrier (kcal/mol) |

| Phenylurea | MP2/aug-cc-pVDZ | 2.4 nih.gov |

| N-Benzhydrylformamide | DFT | 3.06 mdpi.com |

The bromine and chlorine atoms, along with the hydroxyl group and the phenyl ring in this compound, can participate in various non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, govern the molecule's self-assembly and crystal packing. mdpi.comnih.gov

Theoretical studies on bromophenyl compounds have highlighted the significance of Br···Br interactions in stabilizing crystal structures. mdpi.comresearchgate.net These halogen-halogen contacts can be attractive, with estimated energies of 2.2-2.5 kcal/mol, and can be a driving force for crystallization. mdpi.com The phenyl group can also engage in π-π stacking interactions, which are significant in the crystal packing of aromatic compounds. nih.gov However, the presence of a bulky phenyl group can also act as a steric hindrance to supramolecular clustering through hydrogen bonds. acs.orgnih.gov Computational protocols can be employed to predict the ability of organic molecules to self-assemble into larger structures, such as nanotubes, by analyzing the thermodynamics of dimer, trimer, and larger assemblies. chemrxiv.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the solution phase. These simulations can provide insights into how solvent molecules interact with this compound and influence its conformation and reactivity. The choice of solvent can significantly impact reaction rates and outcomes due to a combination of electrostatic interactions, hydrogen bonding, and other solute-solvent interactions. acs.org

MD simulations of phenyl derivatives of butanol isomers have been used to model their supramolecular structure in the liquid state, showing good agreement with experimental data. nih.gov These simulations revealed that the phenyl group leads to a more disordered organization of molecules and reduces the number of hydrogen bonds and the size of supramolecular clusters compared to their aliphatic counterparts. acs.orgnih.gov For this compound, MD simulations could be used to explore its aggregation behavior in different solvents, the dynamics of its conformational changes, and the specific interactions with solvent molecules. Halogenated organic compounds, in general, are a subject of interest due to their environmental persistence and potential for various intermolecular interactions. nih.govnih.gov Understanding their behavior in aqueous and organic solvents through MD simulations is crucial for predicting their environmental fate and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlibretexts.org The primary goal of QSAR studies is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.govnih.gov This approach saves time and resources by prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov

While specific QSAR studies on derivatives of this compound are not extensively available in the public domain, the principles of QSAR can be illustrated by examining studies on structurally related compounds. Research on molecules with similar structural motifs, such as diaryl ethers and other substituted aromatic compounds, provides insight into the types of molecular descriptors and statistical models that could be applied to understand the structure-activity relationships of this compound derivatives.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as physicochemical, electronic, steric, and topological properties.

Model Development: A mathematical model is created to correlate the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Model Validation: The predictive power of the model is rigorously assessed using statistical methods.

Detailed Research Findings from Analogous Compounds

QSAR studies on various classes of organic molecules have successfully identified key structural features that govern their biological activities. For instance, in a study on a series of B-ring modified diaryl ether derivatives as InhA inhibitors, a QSAR model was developed that demonstrated a strong correlation between the physicochemical properties of the compounds and their inhibitory activity. researchgate.net

The best QSAR model from this study showed a high correlation coefficient (R) of 0.904, indicating a strong relationship between the descriptors and the biological activity. researchgate.net The model also had a good predictive ability, as evidenced by a cross-validated squared correlation coefficient (Q²) of 0.787. researchgate.net The key descriptors identified in this study were LogP (a measure of lipophilicity) and SI3 (a topological descriptor). researchgate.net This suggests that for these diaryl ether derivatives, both the hydrophobicity and the molecular shape are important for their inhibitory activity.

Table 1: Statistical Parameters of a QSAR Model for Diaryl Ether Derivatives

| Parameter | Value | Description |

|---|---|---|

| R | 0.904 | Correlation Coefficient |

| Q² | 0.787 | Cross-validated Squared Correlation Coefficient |

| SEE | 0.344 | Standard Error of Estimation |

Data derived from a QSAR study on B-ring modified diaryl ether derivatives as InhA inhibitors. researchgate.net

Similarly, another QSAR analysis of diaryl urea derivatives as B-RAF inhibitors compared linear (Multiple Linear Regression) and nonlinear (Partial Least Squares-Least Squares Support Vector Machine) models. nih.gov The study found that the nonlinear model had better predictive ability. The important descriptors identified were related to the size, degree of branching, aromaticity, and polarizability of the molecules. nih.gov

In the context of this compound derivatives, a hypothetical QSAR study would involve synthesizing a series of analogs with variations at different positions, such as the phenyl ring, the hydroxyl group, and the chlorobutyl chain. The biological activity of these compounds would then be determined against a specific target.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Lipophilicity, polarizability, and polarity of the molecule. |

| Electronic | HOMO/LUMO energies, Atomic Charges | Electron-donating/withdrawing properties and reactivity. |

| Steric | Molecular Volume, Surface Area, Verloop Parameters | Size and shape of the molecule. |

| Topological | Connectivity Indices, Wiener Index, Balaban Index | Atomic connectivity and branching of the molecular skeleton. |

The calculated descriptors for these derivatives would then be used to build a QSAR model. For example, the presence of the bromo and chloro substituents would significantly influence descriptors related to electronegativity and polarizability. The length and branching of the butanol chain would affect steric and topological descriptors. The aromatic phenyl ring would contribute to descriptors of aromaticity and electronic properties.

By developing a robust and predictive QSAR model, it would be possible to:

Identify the key structural features that positively or negatively influence the biological activity of this compound derivatives.

Predict the activity of novel derivatives before their synthesis, thus guiding further drug design efforts.

Gain insights into the potential mechanism of action by understanding the types of interactions (e.g., hydrophobic, electronic, steric) that are important for activity.

While direct experimental QSAR data for the titular compound's derivatives is pending, the established methodologies and findings from structurally related compounds provide a clear framework for future computational investigations.

Applications and Derivatization Strategies for Advanced Chemical Entities

1-(4-Bromophenyl)-4-chlorobutan-1-ol as a Key Intermediate in Pharmaceutical Synthesis

This compound is a versatile chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutically active molecules. Its structure, featuring a bromophenyl group, a secondary alcohol, and a chloroalkyl chain, provides multiple reactive sites for derivatization. This allows for the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry. The precursor ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one, is typically synthesized via a Friedel-Crafts acylation of bromobenzene (B47551) with 4-chlorobutyryl chloride. wisdomlib.orggoogle.com The subsequent reduction of the ketone with an agent like sodium borohydride (B1222165) yields this compound, preparing it for further reactions. wisdomlib.org

The scaffold of this compound is central to the synthesis of analogues of fexofenadine (B15129), a well-known second-generation antihistamine. wisdomlib.org Fexofenadine itself is an antagonist of the histamine (B1213489) H1 receptor and is used in the treatment of allergic rhinitis. wisdomlib.org The synthetic utility of the related intermediate, 1-(4-bromophenyl)-4-chlorobutan-1-one, involves a nucleophilic substitution reaction where the chlorine atom is displaced by a secondary amine, such as azacyclonol (B1665903) or other piperidine (B6355638) derivatives. wisdomlib.org The resulting amino-ketone is then reduced to the corresponding alcohol, forming the core structure of the fexofenadine analogue. wisdomlib.orgresearchgate.net

This synthetic strategy allows for the creation of a library of fexofenadine derivatives by varying the secondary amine used in the substitution step. A study detailed the synthesis of several such analogues, which were then evaluated for their antihistaminic activity on guinea pig ileum. wisdomlib.org The results indicated that most of the synthesized derivatives exhibited a moderate degree of antihistaminic activity. wisdomlib.org

Table 1: Antihistaminic Activity of Fexofenadine Derivatives

| Compound | R Group (Secondary Amine) | Antihistaminic Activity |

|---|---|---|

| R'1-R'6 | Various Piperidine Derivatives | Moderate |

| R1-R6 | Various Piperidine Derivatives | Moderate |

| R7-R10 | Various Piperidine Derivatives | Less Significant |

This table is based on research findings where various secondary amines were reacted with the 1-(4-bromophenyl)-4-chlorobutan-1-one precursor, followed by reduction to the alcohol form, to produce a range of fexofenadine derivatives. wisdomlib.org

The molecular framework derived from this compound has also been explored for the development of new antimicrobial agents. The presence of the bromophenyl group is a feature found in various compounds with demonstrated biological activity. mdpi.comnih.gov In a study involving fexofenadine derivatives synthesized from the 1-(4-bromophenyl)-4-chlorobutan-1-one precursor, the final compounds were screened for in-vitro antibacterial activity against four bacterial strains: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. wisdomlib.org

The screening, conducted using the Kirby-Bauer method, revealed that several of the synthesized compounds possessed significant antibacterial properties. wisdomlib.org Notably, certain derivatives were found to be the most active against the tested strains when compared to other derivatives in the same series, showing good antibacterial activity relative to the standard, ciprofloxacin. wisdomlib.org This suggests that the scaffold is a promising starting point for designing novel antimicrobial drugs.

Table 2: Antibacterial Activity of Selected Fexofenadine Derivatives

| Compound | Test Organism | Activity Compared to Other Derivatives |

|---|---|---|

| R5 | E. coli, K. pneumoniae, S. aureus, Ps. aeruginosa | Most Active |

| R8 | E. coli, K. pneumoniae, S. aureus, Ps. aeruginosa | Most Active |

| R10 | E. coli, K. pneumoniae, S. aureus, Ps. aeruginosa | Most Active |

| R'5 | E. coli, K. pneumoniae, S. aureus, Ps. aeruginosa | Most Active |

This table highlights the derivatives that showed the highest activity against the four tested bacterial strains in a research study. wisdomlib.org Activity was measured by the diameter of the inhibition zone.

While the primary application of the this compound scaffold has been in antihistamines and antimicrobials, the pharmacological profile of its precursor ketone suggests potential for broader therapeutic exploration. The ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one, has been described as a chemokine ligand that binds to the CXC receptor 2, a potent inhibitor of neuropathic pain, and a key regulator of atherosclerosis and restenosis. biosynth.com Although these activities are associated with the ketone precursor, they provide a rationale for investigating derivatives of the alcohol form in these and other therapeutic areas, such as inflammatory conditions, chronic pain, and cardiovascular diseases. The structural modifications inherent in converting the ketone to various alcohol derivatives could lead to novel compounds with unique pharmacological profiles.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies provide insights into how specific structural features influence their biological activity.

The pharmacological activity of compounds derived from the this compound scaffold is highly dependent on their specific structural features. Research on fexofenadine analogues has shown that modifications to the piperidine ring, introduced by reacting the precursor ketone with different secondary amines, lead to variations in antihistaminic potency. wisdomlib.org Some derivatives exhibited moderate activity, while others were less significant, demonstrating that the nature of the substituent on the nitrogen atom is a key determinant of H1 receptor affinity. wisdomlib.org

Similarly, in the context of antimicrobial activity, the choice of substituent plays a critical role. The same study on fexofenadine derivatives found that specific analogues (R5, R8, R10, and R'5) were particularly effective against the tested bacteria, indicating that the structural modifications in these compounds were favorable for antibacterial action. wisdomlib.org General SAR studies on other halogenated phenyl compounds have also shown that the type and position of halogen substituents can significantly alter biological activity. For instance, in a series of antifungal agents, the introduction of a chlorine atom to an aromatic ring enhanced activity, with its position influencing the degree of enhancement. icm.edu.pl This principle suggests that modifications to the bromophenyl ring of the this compound scaffold could be a fruitful avenue for optimizing activity.

The biological activity of a drug molecule is often correlated with its physicochemical properties, such as lipophilicity, which is commonly expressed as Log P (the logarithm of the partition coefficient between octanol (B41247) and water). Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For scaffolds containing a bromophenyl group, lipophilicity is a key factor in determining antimicrobial efficacy. A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives found that the wide range of minimum inhibitory concentration (MIC) values depended significantly on the nature of the R group attached to the core structure. mdpi.com The study noted that the lipophilic character of the compounds, expressed by the calculated Log P (clogP) value, appeared to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains. mdpi.com Derivatives with higher lipophilicity, conferred by the bromine atom, were hypothesized to have potentially improved antimicrobial effects. mdpi.com This highlights a direct correlation between a key physicochemical parameter and the pharmacological activity of compounds containing a structural element similar to the title compound. Therefore, modulating the Log P and Log D (Log P at a specific pH) of derivatives from this compound through structural modifications is a critical strategy in the rational design of new therapeutic agents.

Design and Synthesis of Probes for Mechanistic Biological Studies

The chemical scaffold of this compound presents a versatile platform for the design and synthesis of molecular probes aimed at elucidating complex biological mechanisms. Its distinct functional groups—the secondary alcohol, the chlorobutyl chain, and the brominated phenyl ring—offer multiple points for derivatization, allowing for the attachment of various reporter groups, affinity tags, or reactive moieties. These modifications can transform the parent molecule into a powerful tool for studying biological systems through techniques such as positron emission tomography (PET), fluorescence microscopy, and affinity-based protein profiling.

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 1-(4-Bromophenyl)-4-chlorobutan-1-one. This ketone has been noted for its potential biological activities, including acting as a chemokine ligand and an inhibitor of neuropathic pain. biosynth.com This inherent bioactivity suggests that derivatives of this compound could be targeted towards specific biological pathways for mechanistic studies.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1216234-83-1 | C10H12BrClO | 263.56 |

| 1-(4-Bromophenyl)-4-chlorobutan-1-one | 4559-96-0 | C10H10BrClO | 261.54 |

Derivatization Strategies for Probe Synthesis

The strategic modification of this compound is central to its application in developing biological probes. The presence of three distinct functional regions on the molecule allows for a variety of derivatization approaches.

Modification of the Hydroxyl Group: The secondary alcohol is a prime site for esterification or etherification reactions. This allows for the attachment of fluorescent dyes, biotin (B1667282) tags for affinity purification, or other reporter molecules. For instance, reaction with a fluorescently tagged carboxylic acid in the presence of a coupling agent would yield a fluorescent probe.

Substitution of the Chlorine Atom: The terminal chlorine on the butyl chain is a reactive handle for nucleophilic substitution. This enables the introduction of a wide range of functionalities, including azides for click chemistry, amines for coupling to other molecules, or thiol-reactive groups. This pathway is particularly useful for creating probes that can covalently label target proteins.

Functionalization of the Bromophenyl Ring: The bromine atom on the phenyl ring is a key feature for introducing radiolabels. uochb.czmoravek.com It can be replaced with radioisotopes such as ¹⁸F for PET imaging or ¹²⁵I for autoradiography and in vitro binding assays. uochb.cz This allows for the non-invasive visualization and quantification of the probe's distribution and target engagement in living organisms. Furthermore, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to attach more complex molecular fragments that can enhance binding affinity or introduce other functionalities.

A U.S. patent has described the synthesis of the chiral enantiomers of this compound, highlighting its utility as a chiral building block in the synthesis of pharmaceutical agents. google.com This stereochemical control is crucial in the design of highly specific biological probes, as enantiomers often exhibit different biological activities and target affinities.

| Functional Group | Reaction Type | Potential Attached Moiety | Application |

|---|---|---|---|

| Hydroxyl Group | Esterification/Etherification | Fluorophore, Biotin | Fluorescence Imaging, Affinity Purification |

| Chlorobutyl Chain | Nucleophilic Substitution | Azide, Amine, Thiol | Click Chemistry, Covalent Labeling |

| Bromophenyl Ring | Radiolabeling/Cross-Coupling | ¹⁸F, ¹²⁵I, Complex Ligands | PET Imaging, Enhanced Target Binding |

Applications in Mechanistic Studies

Probes derived from this compound can be employed in a variety of mechanistic studies:

Target Identification and Validation: Affinity-based probes, featuring a reactive group and a reporter tag, can be used to covalently label and subsequently identify the protein targets of a biologically active molecule. nih.govnih.gov

Enzyme Activity Profiling: Probes can be designed to bind to the active site of specific enzymes, allowing for the measurement of their activity in complex biological samples.

Receptor Occupancy Studies: Radiolabeled ligands synthesized from this scaffold can be used in PET imaging to determine the extent to which a drug candidate occupies its target receptor in the brain or other organs. nih.govnih.govfrontiersin.org This is a critical step in drug development for optimizing dosage and assessing therapeutic efficacy. frontiersin.org

Visualizing Cellular Processes: Fluorescently labeled derivatives can be used to visualize the subcellular localization of a target molecule or to track its movement within a cell in real-time.

Future Perspectives and Emerging Research Avenues for 1 4 Bromophenyl 4 Chlorobutan 1 Ol

Chemoenzymatic and Biocatalytic Approaches to Synthesis

The synthesis of chiral alcohols in high enantiopurity is a critical challenge in the pharmaceutical industry. For 1-(4-bromophenyl)-4-chlorobutan-1-ol, which contains a stereocenter at the carbinol carbon, biocatalysis offers a powerful route to achieve high stereoselectivity under mild, environmentally friendly conditions.

Future research will likely focus on the asymmetric reduction of the prochiral ketone precursor, 1-(4-bromophenyl)-4-chlorobutan-1-one. biosynth.combldpharm.commatrix-fine-chemicals.com This transformation is an ideal candidate for biocatalysis, utilizing enzymes such as carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs). almacgroup.comresearchgate.net These enzymes, sourced from various microorganisms or engineered for specific substrates, can catalyze the reduction with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). tudelft.nlnih.gov

The chemoenzymatic approach involves using a whole-cell biocatalyst or an isolated enzyme, which requires a cofactor like NADH or NADPH. nih.gov An effective cofactor regeneration system is crucial for economic viability. Common methods include using a secondary enzyme (e.g., glucose dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol), which can be integrated into the reaction system. almacgroup.com The use of whole-cell systems can be advantageous as they contain their own internal cofactor regeneration mechanisms. nih.gov

Table 1: Potential Biocatalytic Approaches for Chiral Synthesis

| Enzyme Class | Precursor | Transformation | Key Advantages |

|---|---|---|---|

| Carbonyl Reductases (CREDs) | 1-(4-Bromophenyl)-4-chlorobutan-1-one | Asymmetric ketone reduction | High stereoselectivity, mild reaction conditions. almacgroup.com |

| Alcohol Dehydrogenases (ADHs) | 1-(4-Bromophenyl)-4-chlorobutan-1-one | Asymmetric ketone reduction | Broad substrate scope, well-established cofactor recycling. researchgate.net |

Integration with Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.govnih.gov The synthesis of this compound is well-suited for this transition, which offers significant improvements in safety, efficiency, and scalability. nih.govku.edu

Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. tcichemicals.com This enhanced control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. ku.edu For instance, a Grignard reaction to form the carbon skeleton or a reduction step using powerful hydrides could be managed more safely in a small-volume continuous reactor. thieme-connect.deyoutube.com

Continuous processing enables the integration of multiple synthetic and purification steps into a single, seamless operation. researchgate.netmit.edu This "end-to-end" approach reduces manual handling, minimizes the isolation of potentially unstable intermediates, and can significantly shorten production timelines. mit.edu For this compound, a multi-step flow synthesis could start from basic precursors, perform the key bond-forming and reduction steps, and include in-line purification, leading directly to the final, high-purity product.

Table 2: Advantages of Flow Chemistry for Synthesizing this compound

| Feature | Benefit in Flow System | Contrast with Batch Processing |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. nih.gov | Difficult to control temperature in large vessels, risk of hotspots. |

| Safety | Small reactor volumes minimize the inventory of hazardous materials at any given time. nih.gov | Large volumes of reactants pose significant safety risks. |

| Mixing | Efficient and rapid mixing leads to improved reaction kinetics and reproducibility. | Inefficient mixing can lead to side reactions and lower yields. |

| Scalability | Production is scaled by running the system for longer periods ("scaling out"). tcichemicals.com | "Scaling up" requires redesigning reactors and processes, which is time-consuming. |

| Automation | Allows for automated control and real-time monitoring of product quality. ku.edu | Relies on manual sampling and offline analysis, leading to delays. |

Application of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. nih.gov These technologies can navigate the complex, high-dimensional space of reaction parameters to identify optimal conditions with far fewer experiments than traditional methods. beilstein-journals.org

For the synthesis of this compound, ML algorithms could be employed to optimize key steps. For example, in the biocatalytic reduction of the ketone precursor, variables such as pH, temperature, co-solvent, substrate concentration, and enzyme loading all impact the final yield and enantioselectivity. An ML model, particularly using a Bayesian optimization approach, can intelligently select the next set of experimental conditions to test, progressively moving toward the global optimum. nih.gov This "active learning" approach accelerates process development and reduces the consumption of valuable materials. nih.gov

Furthermore, ML models trained on large reaction databases can predict the most suitable catalysts, solvents, and reagents for a given transformation, providing valuable starting points for laboratory work. beilstein-journals.org As more high-throughput experimental data becomes available, these models will become increasingly accurate, guiding chemists toward more efficient and robust synthetic routes. researchgate.net

Sustainable Synthesis and Green Chemistry Initiatives for Production

The principles of green chemistry are increasingly guiding the development of new synthetic processes. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov

A key area for improvement in the synthesis of this compound is the choice of solvents. Traditional syntheses might employ chlorinated solvents like dichloromethane (B109758) or ethers like THF, which have significant environmental and health concerns. rsc.org Green chemistry research promotes their replacement with more benign alternatives. nih.gov

Table 3: Potential Green Solvents for Synthesis

| Green Solvent | Potential Application Step | Rationale |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Grignard reaction, reductions | Derived from renewable resources, higher boiling point and greater stability than THF. |

| Ethanol/Water | Biocatalytic reduction | Biodegradable, non-toxic, and ideal for many enzymatic reactions. wikipedia.orgresearchgate.net |

| Ethyl Acetate (B1210297) | Extractions, chromatography | Lower toxicity profile than many chlorinated solvents, readily biodegradable. rsc.org |

| Aqueous Micellar Systems (e.g., TPGS-750-M) | Chemoenzymatic reactions | Can enable reactions of hydrophobic substrates in water, reducing the need for organic co-solvents. nih.gov |

Beyond solvent replacement, other green initiatives include developing solvent-free reaction conditions, such as using sodium borohydride (B1222165) dispersed on wet alumina (B75360) for ketone reductions. nih.gov Additionally, adopting catalytic methods, both biocatalytic and chemocatalytic, is inherently greener than using stoichiometric reagents, as catalysts are used in small amounts and reduce waste generation.

Exploration of New Chemical Space and Bioactive Molecules Based on the Core Scaffold

The true future potential of this compound lies in its use as a versatile scaffold for the synthesis of new chemical entities. Its precursor, 1-(4-bromophenyl)-4-chlorobutan-1-one, has been identified as a chemokine ligand that regulates chemotaxis and a potential inhibitor of neuropathic pain. biosynth.com This existing biological activity provides a strong rationale for exploring derivatives of the core structure to discover novel therapeutic agents.

The scaffold of this compound offers multiple points for chemical modification:

The Secondary Alcohol: This group can be derivatized through etherification or esterification to modulate properties like lipophilicity and metabolic stability.

The Terminal Chloride: The alkyl chloride is a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines, azides, or thiols, to build more complex molecules.

The Bromophenyl Ring: The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). researchgate.net This enables the connection of diverse aromatic, heteroaromatic, or alkyne-containing fragments, vastly expanding the accessible chemical space.

By systematically exploring these derivatization pathways, researchers can generate compound libraries for screening against various biological targets. The structural information from the parent compound and its known bioactivity can guide the design of new molecules with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Q. What are the most reliable synthetic routes for 1-(4-Bromophenyl)-4-chlorobutan-1-ol, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 4-bromophenyl precursors and chlorinated intermediates. A typical approach involves reacting 4-bromotoluene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization requires careful control of stoichiometry, temperature (typically 0–25°C), and reaction time (24–48 hours) to avoid over-halogenation or side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield improvements (e.g., from 44% to >60%) can be achieved by introducing inert atmospheres and moisture-free conditions .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for bromophenyl) and hydroxyl protons (δ 1.8–2.2 ppm, broad). Chlorobutanol carbons appear at δ 30–45 ppm for CH₂Cl and δ 65–75 ppm for the alcohol-bearing carbon .

- IR : Confirm OH stretching (3200–3600 cm⁻¹), C-Br (500–600 cm⁻¹), and C-Cl (550–750 cm⁻¹) vibrations.

- Mass Spectrometry : Molecular ion peaks at m/z 262/264 (Br/Cl isotopic pattern) validate the molecular formula. Cross-referencing with databases like PubChem ensures accuracy .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are recommended for resolving the 3D structure of this compound, and how are hydrogen-bonding patterns analyzed?

Methodological Answer:

- SHELX : Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction data to refine atomic positions, thermal parameters, and occupancy. Validate using R-factors (<5%) and check for residual electron density peaks .

- ORTEP-3 : Generate graphical representations to visualize molecular geometry and hydrogen-bonding networks (e.g., O–H···Cl interactions). Graph-set analysis (e.g., Etter’s rules) identifies motifs like chains or rings, critical for understanding packing behavior .

Advanced Research Questions

Q. How can contradictions in regioselectivity data for reactions involving this compound be resolved?

Methodological Answer: Contradictions arise in reactions where steric hindrance (from the bromophenyl group) competes with electronic effects (Cl polarity). For example, in [3+2] cycloadditions, computational modeling via Molecular Electron Density Theory (MEDT) predicts regioselectivity by analyzing Fukui indices and dual-descriptor plots. Experimental validation involves isolating intermediates (e.g., Δ²-pyrazolines) and comparing their stability via DSC/TGA. Conflicting data may require revisiting solvent polarity (e.g., CHCl₃ vs. DMF) or substituent effects .

Q. What strategies mitigate the instability of this compound derivatives in catalytic reactions?

Methodological Answer: Instability often stems from β-hydride elimination or halogen loss. Strategies include:

- Protecting Groups : Temporarily block the hydroxyl group with TMS or acetyl moieties during catalysis.

- Low-Temperature Kinetics : Perform reactions at –20°C to slow decomposition.

- Additives : Use scavengers (e.g., 2,6-di-tert-butylpyridine) to neutralize acidic byproducts. Monitor degradation via HPLC-MS and adjust reaction timelines accordingly .

Q. How can computational chemistry (DFT, MD simulations) predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction trajectories.

- Docking Studies : Model interactions with enzymatic targets (e.g., cytochrome P450) to anticipate metabolic pathways. Validate with experimental kinetic data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

Methodological Answer: Discrepancies often arise from unaccounted intermediates or side reactions. Steps to resolve:

Mechanistic Profiling : Use LC-MS to identify byproducts (e.g., dihalogenated species).

Isotopic Labeling : Track ¹³C/²H in key positions to confirm reaction pathways.

Theoretical Reassessment : Compare computed vs. experimental transition-state energies. Adjust solvent parameters in simulations if discrepancies persist .

Research Design Considerations

Q. What experimental controls are essential when studying the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Negative Controls : Use structurally similar but inert analogs (e.g., 1-(4-Methylphenyl)-4-chlorobutan-1-ol) to isolate target effects.

- Positive Controls : Compare with known inhibitors (e.g., chlorophenol derivatives).

- Dose-Response Curves : Establish IC₅₀ values across 3–5 replicates to ensure statistical validity. Confirm cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.